6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine
Description
General Overview of 2,3-Dihydrobenzonih.govresearchgate.netdioxine Frameworks in Organic Synthesis
The 2,3-dihydrobenzo nih.govresearchgate.netdioxine scaffold is a prominent heterocyclic framework in medicinal chemistry and organic synthesis. nih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, serves as a versatile template for the design of a wide array of biologically active molecules. nih.gov Its rigid conformation and ability to present substituents in a well-defined spatial arrangement make it a valuable building block in drug discovery.
Synthetic routes to this framework are well-established, often involving the reaction of a catechol (a 1,2-dihydroxybenzene) with a dielectrophile like 1,2-dibromoethane (B42909). nih.gov This method allows for the creation of various substituted analogues by modifying the starting catechol or through subsequent reactions on the benzodioxine ring. nih.govresearchgate.net The scaffold is a key component in compounds targeting a range of biological targets, including enzymes and receptors. For instance, derivatives of 2,3-dihydrobenzo nih.govresearchgate.netdioxine have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. nih.gov
Significance of Halogenation (Bromine and Fluorine) within Aromatic and Heterocyclic Systems
The introduction of halogen atoms, specifically bromine and fluorine, onto aromatic and heterocyclic systems is a cornerstone strategy in modern medicinal chemistry. Halogenation profoundly influences a molecule's physicochemical properties, which in turn can enhance its pharmacological profile.
Bromine , a larger and less electronegative halogen, also offers distinct advantages. Its introduction can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. Bromine atoms can also participate in "halogen bonding," a type of non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity and selectivity.
The synergistic use of both fluorine and bromine on a single scaffold, as in the case of 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govresearchgate.netdioxine, suggests a deliberate strategy to fine-tune the electronic and steric properties of the molecule for a specific biological application.
Research Landscape and Current Trends in Substituted Dihydrobenzodioxines
Current research on substituted dihydrobenzodioxines is vibrant and focused on leveraging this scaffold to develop novel therapeutic agents. The core structure is being adapted and functionalized to interact with an expanding list of biological targets.
Key trends in the field include:
Target-Specific Design: Researchers are designing derivatives to be highly selective inhibitors for specific enzymes or receptor subtypes. This includes the development of PARP1 inhibitors for oncology and antagonists for receptors involved in cardiovascular diseases. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to the dihydrobenzodioxine scaffold, including the addition of various substituents like halogens, to understand how structural changes affect biological activity. These studies are crucial for optimizing lead compounds into viable drug candidates. nih.gov
Advanced Synthetic Methodologies: New and more efficient methods for synthesizing complex and specifically substituted dihydrobenzodioxines are continually being developed. This allows for the creation of diverse chemical libraries for high-throughput screening and drug discovery programs.
Computational and In Silico Modeling: Computer-aided drug design is increasingly used to predict how dihydrobenzodioxine derivatives will interact with their biological targets, helping to rationalize experimental findings and guide the design of more potent and selective compounds.
While the specific research landscape for 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govresearchgate.netdioxine remains undefined in public literature, the active and ongoing research into its parent scaffold highlights the potential importance of this and other novel halogenated derivatives. Future disclosures in scientific journals or patents may yet reveal the specific context and application for which this particular compound was designed.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWXQRYGEVQHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Halogenated Dihydrobenzodioxines
Mechanistic Studies of Dihydrobenzodioxine Ring Transformations
The 2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine ring is generally stable; however, under specific conditions, it can undergo transformations such as ring-opening or photochemical rearrangement.
While the dihydrobenzodioxine ring is robust, certain derivatives can be induced to open. For instance, studies on 2,3-dihydrobenzo[b] wikipedia.orgorganic-chemistry.orgdioxine-2-carboxamides, derived from 2,3-dihydrobenzo[b] wikipedia.orgorganic-chemistry.orgdioxine-2-carboxylic acid and 2-haloanilines, have shown a base-mediated ring-opening of the dihydrobenzodioxine moiety. This process generates an acrylamide (B121943) intermediate in situ. This intermediate subsequently undergoes a palladium-catalyzed formal 6-endo-trig cyclization-involved Heck-type reaction to form a 3-oxoquinolin-2(1H)-one motif. This transformation demonstrates that the dioxine ring can be opened under basic conditions, particularly when the resulting intermediate is stabilized and can participate in subsequent intramolecular reactions.
Thermal rearrangements of the core dihydrobenzodioxine structure are less common. However, related saturated systems like 2,3-dichloro-1,4-dioxan have been noted to undergo thermal rearrangement, suggesting that under sufficient energetic input, cleavage and reformation of the heterocyclic ring bonds could be possible.
Studies on the fully aromatic analogs, dibenzo wikipedia.orgorganic-chemistry.orgdioxins, provide insight into potential photochemical pathways. Upon irradiation in solution, these compounds can undergo an aryl-ether bond homolysis. This cleavage results in the formation of reactive intermediates, such as 2,2'-biphenylquinones. These intermediates are often unstable and can undergo subsequent thermal rearrangements. Depending on the substituents present, the biphenylquinones can rearrange to form 1-hydroxydibenzofurans or, in the case of electron-donating groups, oxepino[2,3-b]benzofurans. researchgate.net This suggests that 6-Bromo-7-fluoro-2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine, upon UV irradiation, could potentially undergo C-O bond cleavage, leading to ring-opened intermediates and subsequent rearranged products, although this specific pathway for the dihydro derivative is not extensively documented.
Reactivity at the Halogenated Aromatic Moiety
The halogen atoms on the aromatic portion of 6-Bromo-7-fluoro-2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine are key sites for chemical modification, enabling a variety of substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. The 2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine moiety is considered electron-donating due to the ether-like oxygen atoms, which enrich the aromatic ring with electron density via resonance. Consequently, the benzene (B151609) ring in 6-Bromo-7-fluoro-2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine is electron-rich, which deactivates it towards nucleophilic attack. Therefore, direct displacement of either the bromine or fluorine atom by a nucleophile via a classic SNAr mechanism is generally unfavorable under standard conditions.
In contrast to its low reactivity towards nucleophiles, the aromatic ring of 6-Bromo-7-fluoro-2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine is activated towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of the incoming electrophile. The available positions for substitution are C5 and C8.
Directing Effects : The ether oxygens strongly direct ortho and para. For the C5 position, it is ortho to one oxygen and meta to the other. For the C8 position, it is ortho to the other oxygen and meta to the first. The fluorine at C7 and the bromine at C6 are both ortho-, para-directing. The fluorine directs an incoming electrophile to the C8 position (ortho) and the C5 position (para). The bromine directs to the C5 position (ortho) and the C8 position (para).
Considering the combined directing effects, both the C5 and C8 positions are activated. In a related example, the nitration of 2,3-dihydrobenzo[b] wikipedia.orgorganic-chemistry.orgdioxine-5-carboxamide with nitric acid and trifluoroacetic acid yielded a mixture of the C7-nitro and C8-nitro products, demonstrating that substitution can occur at these positions. nih.gov For 6-Bromo-7-fluoro-2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine, the precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with substitution at either the C5 or C8 position being plausible.
The presence of a bromine atom makes the C6 position an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While the aryl fluoride (B91410) bond is less reactive, the aryl bromide bond readily participates in these transformations.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl compounds.
Heck-Mizoroki Reaction : This reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgwikipedia.org It is a powerful method for the synthesis of substituted alkenes.
Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne to create an arylethyne moiety, another important C-C bond-forming reaction.
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary). wikipedia.org It is a key method for synthesizing aryl amines.
These reactions provide a versatile platform for elaborating the structure of 6-Bromo-7-fluoro-2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine, allowing for the introduction of a wide variety of functional groups and structural motifs at the C6 position.
Table 1: Representative Conditions for Metal-Mediated Cross-Coupling of Aryl Bromides This table presents typical, generalized conditions for cross-coupling reactions involving aryl bromides as substrates. The optimal conditions for 6-Bromo-7-fluoro-2,3-dihydrobenzo wikipedia.orgorganic-chemistry.orgdioxine may vary.
| Reaction Name | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Coupling Partner |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/Water, Toluene, DMF | Aryl/Vinyl Boronic Acid |
| Heck-Mizoroki Reaction | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene (e.g., Styrene, Acrylate) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, Toluene | Terminal Alkyne (with CuI co-catalyst) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, t-Bu₃P | NaO-t-Bu, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary Amine |
Oxidation and Reduction Chemistry of the Dihydrobenzodioxine Core
The 2,3-dihydrobenzo nih.govsigmaaldrich.comdioxine ring system, a key structural motif in many biologically active compounds, can undergo a variety of oxidation and reduction reactions. The reactivity is largely centered on the aromatic portion of the molecule, though the dioxine ring can also be influenced by certain reaction conditions.
Oxidation: The electron-rich nature of the benzene ring fused to the dioxine moiety makes it susceptible to electrophilic aromatic substitution reactions, including nitration, which can be considered a prelude to reductive processes. For instance, the dihydrobenzodioxine core can be nitrated using a mixture of nitric acid and trifluoroacetic acid. This reaction introduces a nitro group onto the aromatic ring, a common transformation in the synthesis of more complex derivatives. nih.gov The position of nitration is directed by the activating, ortho-, para-directing ether-like oxygens of the dioxine ring and influenced by any existing substituents on the aromatic portion.
While the dihydrobenzodioxine core itself is relatively stable to oxidation, harsh oxidizing agents can potentially lead to cleavage of the aromatic or dioxine ring. However, more controlled oxidation reactions typically target substituents on the ring rather than the core itself. For example, if an alkyl group were present on the aromatic ring, it could be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromic acid.
Reduction: Reduction reactions involving the dihydrobenzodioxine core often target substituents that have been introduced in a prior step. A prominent example is the reduction of a nitro group to an amine. This transformation is a critical step in many synthetic pathways. For example, nitro-substituted 2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxines can be effectively reduced to their corresponding amino derivatives using reagents such as iron powder in acetic acid. nih.gov This reductive cyclization is a robust and widely used method in organic synthesis.
Another important reduction reaction is the conversion of a carbonyl group, such as a ketone or an aldehyde attached to the benzodioxine ring, to an alcohol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid such as boron trifluoride-diethyl etherate. nih.gov This method allows for the selective reduction of carbonyls without affecting the stability of the dihydrobenzodioxine core.
The following table summarizes key oxidation and reduction reactions relevant to the dihydrobenzodioxine core:
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | ||
| Nitration | Nitric acid, trifluoroacetic acid, ice bath | Nitro-substituted dihydrobenzodioxine |
| Reduction | ||
| Nitro Group Reduction | Iron, acetic acid | Amino-substituted dihydrobenzodioxine |
| Carbonyl Reduction | Sodium borohydride, boron trifluoride-diethyl etherate | Alcohol-substituted dihydrobenzodioxine |
Electronic and Steric Effects of Halogen Substituents on Chemical Behavior
Electronic Effects: Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to the unsubstituted 2,3-dihydrobenzo nih.govsigmaaldrich.comdioxine. The high electronegativity of fluorine makes its inductive effect particularly pronounced.
The fluorine substituent is known to enhance the electrophilic reactivities of adjacent functional groups. For instance, the presence of fluorine can make neighboring nitrilium ions more electrophilic in reactions like the Houben-Hoesch synthesis of ketones. nih.gov
Steric Effects: The size of the halogen atoms also plays a role in the molecule's reactivity. Bromine is considerably larger than fluorine, and its steric bulk can hinder the approach of reagents to the adjacent positions on the aromatic ring. This steric hindrance can influence the regioselectivity of reactions, favoring substitution at less crowded sites.
The conformation of the dihydrobenzodioxine ring itself is generally a half-chair, and bulky substituents on the aromatic portion can influence the conformational preferences of the molecule. While the steric hindrance from the bromine and fluorine atoms in 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govsigmaaldrich.comdioxine is not expected to cause major distortions of the ring, it can affect the orientation of the molecule during interactions with other chemical species, such as enzymes or catalysts. In more substituted systems, intramolecular steric hindrance can lead to more significant conformational changes, such as increased bending of the molecular skeleton. nih.gov
The following table summarizes the key electronic and steric effects of the halogen substituents in 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govsigmaaldrich.comdioxine:
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Relative Size | Key Influence on Reactivity |
| Fluorine | Strong | Weak | Small | Strong deactivation of the aromatic ring, potential enhancement of adjacent group reactivity. |
| Bromine | Moderate | Moderate | Large | Deactivation of the aromatic ring, steric hindrance affecting regioselectivity. |
Advanced Spectroscopic and Crystallographic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR would reveal the chemical environment of the hydrogen atoms, including those on the aromatic ring and the dioxine ring, through their chemical shifts and coupling constants. Similarly, ¹³C NMR would identify the distinct carbon environments within the molecule.
Hypothetical ¹H NMR Data for 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | O-CH₂-CH₂-O Protons |
Hypothetical ¹³C NMR Data for 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic Carbons |
| Data not available | O-C H₂-C H₂-O Carbons |
Without experimental data, any representation of NMR spectra for this compound would be purely theoretical and lack the scientific rigor required for a definitive analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. This technique would provide an exact mass measurement for 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine, confirming its molecular formula of C₈H₆BrFO₂.
Expected HRMS Data
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
The absence of published HRMS data precludes the experimental verification of the compound's elemental composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine, the IR spectrum would be expected to show characteristic absorption bands for the C-Br, C-F, C-O, and aromatic C-H and C=C bonds.
Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| Data not available | Aromatic C-H stretch |
| Data not available | Aliphatic C-H stretch |
| Data not available | Aromatic C=C stretch |
| Data not available | C-O stretch |
| Data not available | C-F stretch |
| Data not available | C-Br stretch |
Specific peak positions and intensities from an experimental IR spectrum are necessary for a conclusive functional group analysis.
X-ray Diffraction Analysis
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.
Should a suitable single crystal of 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine be grown, X-ray crystallography would offer an unambiguous determination of its solid-state conformation and packing arrangement.
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Derived from crystallographic data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis would provide insights into the nature and extent of interactions such as halogen bonding, hydrogen bonding, and π-π stacking, which govern the crystal packing. Without the foundational crystal structure data, such an analysis is not possible.
Chromatographic Techniques for Separation and Purity (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of individual components in a mixture. It is essential for assessing the purity of a synthesized compound. An established HPLC method would define the retention time of 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine under specific conditions (e.g., column type, mobile phase, flow rate), allowing for its effective purification and quality control. No such standardized method has been reported in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
A detailed experimental investigation into the UV-Vis spectroscopic properties of 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govdioxine is necessary to characterize its electronic transitions. Such a study would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance across the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to the energies required to promote electrons to higher energy orbitals.
Table of Expected UV-Vis Absorption Data for 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govdioxine
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Detailed Research Findings
Currently, there are no published research findings detailing the experimental UV-Vis spectrum of 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govdioxine. The elucidation of these data would be a valuable contribution to the chemical literature, providing a more complete spectroscopic profile of this compound and enabling a deeper understanding of how the specific combination of bromo and fluoro substituents on the 2,3-dihydrobenzo nih.govdioxine scaffold influences its electronic structure.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound 6-Bromo-7-fluoro-2,3-dihydrobenzo fluorochem.co.ukmyskinrecipes.comdioxine , as outlined in the user's request, are not publicly available.
While research exists on related halogenated dihydrobenzodioxines and the application of Density Functional Theory (DFT) to various organic molecules, specific studies concerning the geometry optimization, frontier molecular orbital analysis, vibrational spectra simulation, molecular electrostatic potential mapping, natural bonding orbital analysis, and theoretical prediction of chemical reactivity for 6-Bromo-7-fluoro-2,3-dihydrobenzo fluorochem.co.ukmyskinrecipes.comdioxine could not be located.
The generation of the requested in-depth scientific article with detailed research findings and data tables for each specified subsection is therefore not possible at this time due to the absence of the necessary primary research data in the public domain. The computational and theoretical analyses required to fulfill the request would necessitate original research involving specialized software and methodologies, which falls outside the scope of this service.
Computational and Theoretical Investigations of Halogenated Dihydrobenzodioxines
Studies on Halogen Bonding and Other Non-Covalent Interactions
Computational and theoretical studies provide significant insights into the non-covalent interactions that govern the supramolecular chemistry of halogenated compounds like 6-Bromo-7-fluoro-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine. These interactions are fundamental in fields like crystal engineering, materials science, and drug design. The primary non-covalent forces at play for this molecule include halogen bonding, hydrogen bonding, and π-interactions.
Halogen bonding (XB) is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a covalently bonded halogen atom (the σ-hole) and a nucleophilic (negative) site on another molecule. foragerone.comnih.gov The strength of this interaction typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl >> F. nih.gov In 6-Bromo-7-fluoro-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine, the bromine atom is the primary candidate for forming halogen bonds. The presence of the highly electronegative fluorine atom and the benzodioxine ring system withdraws electron density from the bromine, enhancing the magnitude of its σ-hole and making it a more effective halogen bond donor. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are employed to model these interactions. By calculating the molecular electrostatic potential (MEP) on the van der Waals surface of the molecule, the location and magnitude of the σ-hole can be predicted. For a molecule like 6-Bromo-7-fluoro-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine, the MEP surface would be expected to show a distinct region of positive potential on the bromine atom, opposite to the C-Br covalent bond.
In addition to halogen bonding, other non-covalent interactions are crucial for determining the molecule's assembly in the solid state. These include:
Hydrogen Bonding: Weak C—H···O and C—H···F hydrogen bonds can form, where the hydrogen atoms of the aromatic and dioxine rings interact with the oxygen atoms of the dioxine moiety or the fluorine atom of a neighboring molecule.
π-π Stacking: The aromatic portion of the molecule can engage in π-π stacking interactions with adjacent molecules.
Computational models can quantify the energy of these interactions, providing a deeper understanding of their relative contributions to the stability of different molecular assemblies.
Interactive Table: Predicted Non-Covalent Interaction Parameters for Halogenated Benzodioxines
This table presents typical interaction energies and geometric parameters for non-covalent bonds involving bromo-fluoro aromatic systems, as predicted by computational models.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |
| Halogen Bond | C-Br (σ-hole) | O, N, Br | 2.8 - 3.5 | -2.0 to -5.0 |
| Hydrogen Bond | C-H | O | 2.2 - 2.8 | -0.5 to -2.0 |
| Hydrogen Bond | C-H | F | 2.3 - 2.9 | -0.5 to -1.5 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | -1.0 to -3.0 |
Impact of Halogen Substituents on Electronic Properties and Reactivity
The presence and nature of halogen substituents profoundly influence the electronic properties and chemical reactivity of the 2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine scaffold. In 6-Bromo-7-fluoro-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine, the combined effects of bromine and fluorine atoms modulate the electron density distribution across the aromatic ring and impact its frontier molecular orbitals.
Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect generally deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The fluorine atom, being the most electronegative element, has a stronger -I effect than bromine. Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R), which is strongest for fluorine due to better orbital overlap (2p-2p) compared to bromine (4p-2p).
Computational quantum chemistry methods, particularly DFT, are invaluable for quantifying these electronic effects. nih.goveuroasiajournal.org Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. Electron-withdrawing substituents like Br and F are expected to lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests reduced nucleophilicity (less likely to donate electrons), while a lower LUMO energy indicates increased electrophilicity (more likely to accept electrons).
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity. The dual halogen substitution in this compound is expected to result in a relatively large HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. euroasiajournal.org For 6-Bromo-7-fluoro-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine, negative potential (red/yellow) would be concentrated around the electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms and, notably, as a σ-hole on the bromine atom, indicating its potential for halogen bonding. euroasiajournal.org
Global Reactivity Descriptors: Quantities such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. nih.gov The presence of two halogen atoms would be expected to increase the chemical hardness and decrease the softness of the molecule, consistent with higher stability.
Interactive Table: Calculated Electronic Properties of Substituted Dihydrobenzodioxines
This table provides illustrative data based on DFT calculations for the parent compound and its halogenated derivatives, showing the impact of substitution on key electronic parameters.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
| 2,3-Dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine | -5.85 | -0.25 | 5.60 | 1.55 |
| 6-Bromo-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine | -6.10 | -0.70 | 5.40 | 1.98 |
| 6-Fluoro-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine | -6.25 | -0.65 | 5.60 | 2.05 |
| 6-Bromo-7-fluoro-2,3-dihydrobenzo Current time information in Pasuruan, ID.digitellinc.comdioxine | -6.40 | -1.05 | 5.35 | 2.41 |
Applications As Synthetic Building Blocks and Future Research Trajectories
Strategic Use in Constructing Diversified Organic Molecules
The unique substitution pattern of 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govresearchgate.netdioxine, featuring both bromo and fluoro groups, offers significant strategic advantages in the synthesis of complex organic molecules. The bromo substituent can readily participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based fragments (alkyl, aryl, vinyl, alkynyl). This versatility enables the construction of a diverse library of derivatives.
Simultaneously, the fluorine atom imparts specific properties to the molecule, including increased metabolic stability and altered electronic characteristics, which are highly desirable in the development of pharmaceuticals and agrochemicals. Fluorinated building blocks are widely used for synthesizing anti-inflammatory and anticancer agents due to fluorine's high electronegativity and minimal steric impact. ossila.com The strategic placement of fluorine can influence the acidity of nearby protons and direct metallation reactions, offering alternative pathways for functionalization.
Role as Intermediates in the Synthesis of Functionalized Derivatives
As a synthetic intermediate, 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govresearchgate.netdioxine serves as a foundational scaffold for creating more complex, functionalized derivatives. Its utility is exemplified in multi-step synthetic sequences where the bromo and fluoro groups can be selectively manipulated. For instance, the bromine atom can be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) to react with various electrophiles. Subsequently, the fluorine atom can be targeted in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strong activating groups. This stepwise modification allows for the controlled introduction of different functionalities, leading to highly substituted benzodioxine derivatives that are key components in various bioactive compounds.
Advanced Methodologies in Stereocontrol for Dihydrobenzodioxine Derivatives
While the parent compound 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govresearchgate.netdioxine is achiral, the introduction of substituents at the C2 or C3 positions of the dioxine ring creates stereocenters. Achieving stereocontrol in the synthesis of such derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Advanced methodologies for stereocontrolled synthesis of related heterocyclic structures often employ chiral catalysts or auxiliaries. For instance, palladium-catalyzed reactions can be rendered stereoselective through the use of chiral ligands. nih.gov Asymmetric dihydroxylation or epoxidation of an appropriate olefin precursor, followed by cyclization with a catechol, represents another powerful strategy to establish the desired stereochemistry in the dihydrobenzodioxine core.
Development of Novel Catalytic Systems for Dioxine Scaffold Assembly
The construction of the 2,3-dihydrobenzo nih.govresearchgate.netdioxine scaffold itself is a key area of research. Traditional syntheses often involve the Williamson ether synthesis, reacting a catechol with a 1,2-dihaloethane, which can require harsh conditions. nih.gov Modern approaches focus on the development of novel catalytic systems to improve efficiency and selectivity. Palladium-catalyzed processes have emerged as a powerful tool for assembling the dioxine ring. For example, the condensation of a catechol with propargylic carbonates using a palladium catalyst can afford 2,3-dihydro-2-ylidene-1,4-benzodioxins regio- and stereoselectively. nih.gov Research is ongoing to develop catalysts based on more abundant and less toxic metals, such as copper or iron, to achieve similar transformations under milder conditions.
Integration of Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.netmdpi.com For the synthesis involving 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govresearchgate.netdioxine and its derivatives, this involves several key considerations. The use of greener solvents, such as water, ethanol, or supercritical fluids, in place of hazardous chlorinated or aprotic polar solvents is a primary goal. mdpi.com Developing one-pot or tandem reactions reduces the number of work-up and purification steps, thereby minimizing waste generation. researchgate.net Furthermore, employing catalytic methods over stoichiometric reagents enhances atom economy. Future research will likely focus on utilizing biocatalysis or developing recyclable heterogeneous catalysts to further improve the sustainability of synthetic routes leading to and from this valuable building block.
Leveraging Computational Chemistry for Rational Design and Mechanism Elucidation
Computational chemistry provides powerful tools for understanding reaction mechanisms and for the rational design of novel molecules and synthetic pathways. For dihydrobenzodioxine derivatives, molecular modeling can be used to predict their conformational preferences and electronic properties. researchgate.netmdpi.com Density Functional Theory (DFT) calculations can elucidate the transition states of catalytic cycles involved in their synthesis, helping to optimize reaction conditions and catalyst design. researchgate.net In the context of drug discovery, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of functionalized 6-Bromo-7-fluoro-2,3-dihydrobenzo nih.govresearchgate.netdioxine derivatives to biological targets, thereby guiding the synthesis of more potent and selective therapeutic agents.
Q & A
Q. What synthetic routes are recommended for preparing 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine?
- Methodological Answer : The compound can be synthesized via halogenation of the parent dihydrobenzo[1,4]dioxine scaffold. For bromination and fluorination, electrophilic substitution or directed metalation strategies are common. Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid) may also enable selective functionalization . Ensure inert atmospheric conditions for halogenation steps to minimize side reactions.
Q. What purification techniques are effective for isolating high-purity this compound?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for initial purification. Recrystallization in solvents like dichloromethane/hexane mixtures can further enhance purity, as demonstrated for structurally similar bromo/fluoro-substituted benzodioxines (≥97% purity achieved via recrystallization) . Monitor purity via HPLC or GC-MS, referencing retention times from analogous compounds .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR is critical to confirm fluorination position and rule out regioisomers. Compare spectral data with structurally related compounds, such as 4-Bromo-2,6-difluorobenzyl alcohol (¹H NMR δ 4.6 ppm for -CH₂OH) . Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ factorial or orthogonal design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can assess interactions between temperature (80–120°C), reaction time (12–24 hours), and stoichiometry of brominating agents. Use regression analysis to model yield outcomes and identify optimal conditions . This approach minimizes trial runs and resolves contradictions in reported yields .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents on reaction pathways. For instance, calculate Fukui indices to identify nucleophilic/electrophilic sites. Integrate AI-driven tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict coupling efficiency with arylboronic acids . Validate predictions experimentally using intermediates like 6-Bromo-2-fluoro-3-iodophenylboronic acid .
Q. How to resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomers. Use deuterated solvents and variable-temperature NMR to identify dynamic processes. For mass spectrometry, employ tandem MS (MS/MS) to distinguish fragmentation patterns from impurities. Cross-reference with databases (e.g., PubChem) for analogous compounds, such as 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride .
Q. What mechanistic insights explain substitution patterns in fluorinated benzodioxines?
- Methodological Answer : Investigate via kinetic isotope effects (KIEs) or Hammett plots to assess electronic influences. For example, fluorination at the 7-position may deactivate the ring toward electrophilic substitution due to its strong electron-withdrawing effect. Compare with 4-Bromo-2,6-difluorophenylacetic acid to study steric vs. electronic factors in nucleophilic aromatic substitution . Use isotopic labeling (e.g., deuterated analogs) to trace reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
